molecular formula C26H29ClN6O3 B304892 4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Cat. No. B304892
M. Wt: 509 g/mol
InChI Key: RVHOERLGYNTLJE-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. This compound is a hydrazone derivative of benzaldehyde and pyrimidine, which has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. It has also been shown to activate the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone have been extensively studied. In vitro studies have shown that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In vivo studies have shown that it can inhibit tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in lab experiments is its high potency and selectivity towards cancer cells and neurons. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in scientific research. One of the directions is to develop new formulations with improved solubility and bioavailability for in vivo studies. Another direction is to explore its potential use in combination therapy with other anticancer drugs or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2,6-dimorpholin-4-ylpyrimidine-4-carboxaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain the desired hydrazone derivative.

Scientific Research Applications

The potential use of 4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in scientific research has been explored in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

properties

Product Name

4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Molecular Formula

C26H29ClN6O3

Molecular Weight

509 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C26H29ClN6O3/c27-23-4-2-1-3-21(23)19-36-22-7-5-20(6-8-22)18-28-31-24-17-25(32-9-13-34-14-10-32)30-26(29-24)33-11-15-35-16-12-33/h1-8,17-18H,9-16,19H2,(H,29,30,31)/b28-18+

InChI Key

RVHOERLGYNTLJE-MTDXEUNCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)N5CCOCC5

SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5Cl

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)N5CCOCC5

Origin of Product

United States

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